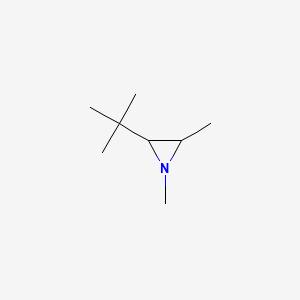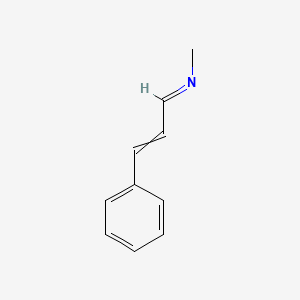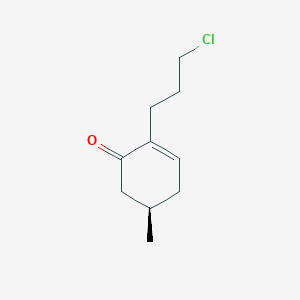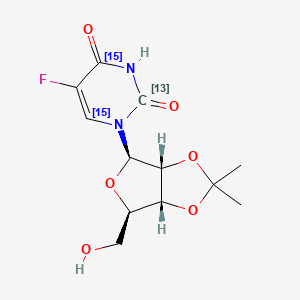![molecular formula C8H4N2S B14753198 Thiireno[b]quinoxaline CAS No. 286-91-9](/img/structure/B14753198.png)
Thiireno[b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiireno[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a thiirene ring and a quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiireno[b]quinoxaline typically involves the cyclo-condensation of appropriate precursors. One common method includes the reaction of 3-aminoquinoxaline-2-thiol with α-haloketones in the presence of acetic acid . This reaction proceeds through a one-pot cyclo-condensation process, resulting in the formation of the this compound ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation, ultrasound irradiation, and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiireno[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
Thiireno[b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of thiireno[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinoxaline have been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction can lead to the downregulation of key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Thiireno[b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline 1,4-di-N-oxides: Known for their antibacterial and anticancer activities.
Pyrrolo[3,2-b]quinoxaline: Studied for their kinase inhibitory properties.
Phenazines: Compounds like iodinin and myxin, which have antibiotic and antifungal activities.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and diverse applications in various scientific fields
Propriétés
Numéro CAS |
286-91-9 |
|---|---|
Formule moléculaire |
C8H4N2S |
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
thiireno[2,3-b]quinoxaline |
InChI |
InChI=1S/C8H4N2S/c1-2-4-6-5(3-1)9-7-8(10-6)11-7/h1-4H |
Clé InChI |
YEEQOWREUIZORH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=N2)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)




![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)

![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)


